molecular formula C47H88NO19P3 B13142012 azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Cat. No.: B13142012
M. Wt: 1064.1 g/mol
InChI Key: MDNBPTGUKOPWCG-RDBJESJXSA-N
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Description

The compound “azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate” is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, phosphonooxy groups, and a long-chain fatty acid ester. The presence of these functional groups suggests that the compound may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the preparation of the cyclohexyl ring with hydroxyl and phosphonooxy groups. This can be achieved through a series of hydroxylation and phosphorylation reactions. The next step involves the esterification of the cyclohexyl ring with octadecanoic acid, followed by the attachment of the icosa-tetraenoate group through a series of coupling reactions. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would need to be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The phosphonooxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the ester groups can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: The compound’s potential biological activity suggests it could be used in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxyl and phosphonooxy groups may allow it to form hydrogen bonds or coordinate with metal ions, while the long-chain fatty acid ester may enable it to interact with lipid membranes. These interactions could modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylinositol: A phospholipid with similar structural features, including a cyclohexyl ring and multiple hydroxyl groups.

    Lecithin: Another phospholipid with a long-chain fatty acid ester and a polar head group.

    Sphingomyelin: A phospholipid with a sphingosine backbone and a phosphocholine head group.

Uniqueness

This compound is unique due to its combination of hydroxyl, phosphonooxy, and long-chain fatty acid ester groups. This combination of functional groups is not commonly found in other compounds, giving it unique chemical and biological properties.

Properties

Molecular Formula

C47H88NO19P3

Molecular Weight

1064.1 g/mol

IUPAC Name

azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C47H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)63-39(37-61-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-62-69(59,60)66-45-42(50)43(51)46(64-67(53,54)55)47(44(45)52)65-68(56,57)58;/h11,13,17,19,22,24,28,30,39,42-47,50-52H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,59,60)(H2,53,54,55)(H2,56,57,58);1H3/b13-11-,19-17-,24-22-,30-28-;/t39-,42-,43+,44+,45-,46-,47-;/m1./s1

InChI Key

MDNBPTGUKOPWCG-RDBJESJXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.N

Origin of Product

United States

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